Cas no 1261455-34-8 (Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)

エチル3-アミノ-5-(トリフルオロメトキシ)フェニルアセテートは、有機合成において有用な中間体です。この化合物は、トリフルオロメトキシ基とアミノ基を有する芳香環を特徴としており、医薬品や農薬の開発において重要な構造単位として活用されます。特に、トリフルオロメトキシ基の導入により、代謝安定性や脂溶性の向上が期待できる点が利点です。エステル部位はさらなる誘導体化が可能なため、多様な変換反応に対応できます。高い純度と安定性を備えており、研究用途に適しています。

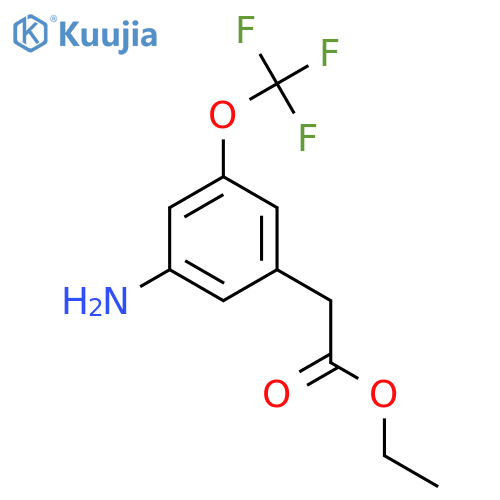

1261455-34-8 structure

商品名:Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate

CAS番号:1261455-34-8

MF:C11H12F3NO3

メガワット:263.213093757629

CID:4988065

Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate

-

- インチ: 1S/C11H12F3NO3/c1-2-17-10(16)5-7-3-8(15)6-9(4-7)18-11(12,13)14/h3-4,6H,2,5,15H2,1H3

- InChIKey: DSEODMOGSBGPBD-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(=CC(=C1)CC(=O)OCC)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 283

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 61.6

Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013002153-1g |

Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate |

1261455-34-8 | 97% | 1g |

$1445.30 | 2023-09-03 |

Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1261455-34-8 (Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量